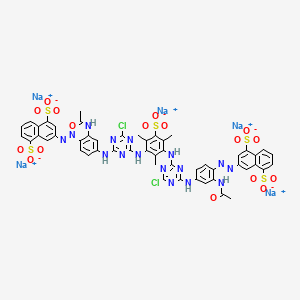

Pentasodium 3,3'-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate

Description

Pentasodium 3,3'-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex polyaromatic sulfonated compound characterized by a central 2,4,6-trimethyl-5-sulphonato-substituted phenylene core linked to naphthalene disulphonate groups via triazine and azo bridges. Its structure includes five sodium sulfonate groups, enhancing water solubility and stability, which is critical for applications in dye chemistry, pharmaceuticals, or agrochemicals .

Properties

CAS No. |

73398-38-6 |

|---|---|

Molecular Formula |

C51H37Cl2N16Na5O17S5 |

Molecular Weight |

1492.1 g/mol |

IUPAC Name |

pentasodium;3-[[2-acetamido-4-[[4-[3-[[4-[3-acetamido-4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C51H42Cl2N16O17S5.5Na/c1-22-43(58-50-62-46(52)60-48(64-50)56-27-12-14-35(37(18-27)54-25(4)70)68-66-29-16-33-31(41(20-29)89(78,79)80)8-6-10-39(33)87(72,73)74)23(2)45(91(84,85)86)24(3)44(22)59-51-63-47(53)61-49(65-51)57-28-13-15-36(38(19-28)55-26(5)71)69-67-30-17-34-32(42(21-30)90(81,82)83)9-7-11-40(34)88(75,76)77;;;;;/h6-21H,1-5H3,(H,54,70)(H,55,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H2,56,58,60,62,64)(H2,57,59,61,63,65);;;;;/q;5*+1/p-5 |

InChI Key |

STUBSYFXAWRMOI-UHFFFAOYSA-I |

Canonical SMILES |

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])NC(=O)C)Cl)C)S(=O)(=O)[O-])C)NC6=NC(=NC(=N6)NC7=CC(=C(C=C7)N=NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])NC(=O)C)Cl.[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentasodium 3,3’-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate involves multiple steps:

Formation of the azo compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.

Introduction of sulfonate groups: Sulfonation is carried out to introduce sulfonate groups, enhancing the solubility of the compound in water.

Chlorination and triazine ring formation: Chlorination reactions are performed to introduce chlorine atoms, followed by cyclization to form the triazine rings.

Final coupling and purification: The final product is obtained by coupling the intermediate compounds, followed by purification through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

Reduction: Reduction of the azo group can result in the cleavage of the azo bond, producing amines.

Substitution: The compound can participate in substitution reactions, especially at the triazine rings, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation products: Various oxidized derivatives of the original compound.

Reduction products: Aromatic amines resulting from the cleavage of the azo bond.

Substitution products: Compounds with modified triazine rings, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model dye to study the kinetics and mechanisms of azo dye reactions. It is also employed in the development of new synthetic methodologies for complex organic compounds.

Biology

In biological research, the compound is used as a staining agent for various biological tissues and cells. Its intense coloration helps in visualizing cellular structures under a microscope.

Medicine

Industry

In the industrial sector, the compound is widely used in the textile industry for dyeing fabrics. Its stability and vibrant color make it a preferred choice for high-quality dyes.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonate groups. The azo linkage is responsible for the intense coloration, while the sulfonate groups enhance solubility in water. The triazine rings provide stability to the overall structure, making it resistant to degradation under various conditions.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthesis Challenges : The compound’s complexity necessitates advanced regioselective synthesis techniques, unlike simpler triazine herbicides .

- Environmental Impact : Unlike particulate pollutants discussed in environmental policy studies, its high solubility may reduce bioaccumulation risks but increase aquatic toxicity, warranting further ecotoxicological analysis .

- Unresolved Questions : The exact application (dye, drug, or agrochemical) remains unconfirmed. Comparative in vitro assays with analogues like the tetrasodium compound are needed to clarify its bioactivity .

Biological Activity

Pentasodium 3,3'-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate (CAS # 73398-38-6) is a complex compound with significant biological activity. This article explores its biological properties, particularly its antitumor potential and other pharmacological effects.

Molecular Characteristics

- Molecular Formula : C₅₁H₄₃Cl₂N₁₆Na₅O₁₇S₅

- Molecular Weight : 1492.12 g/mol

- CAS Registry Number : 73398-38-6

- EINECS Number : 277-437-0

The compound features multiple functional groups that contribute to its biological activity, including triazine and phenylene moieties which are known for their roles in anticancer properties.

Antitumor Activity

Recent studies have highlighted the potential of triazine derivatives, including those similar to Pentasodium 3,3'-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo)), as effective antitumor agents. A systematic review of s-triazine derivatives indicates that these compounds can inhibit various protein kinases involved in cancer progression:

- Topoisomerase Inhibition : Compounds derived from the triazine structure have shown efficacy in inhibiting topoisomerase enzymes which are crucial for DNA replication and repair.

- Kinase Inhibition : Specific derivatives have been identified to inhibit Bruton’s tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and phosphatidylinositol 3-kinase (PI3K), all of which are critical targets in cancer therapy .

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of triazine derivatives and their biological activity has been extensively studied. Key findings include:

| Compound | Target Kinase | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 6 | BTK | 21 | ATP competitive inhibition |

| Compound 7 | EGFR | 31 | ATP competitive inhibition |

| Compound 18 | EGFR | 61 | Induces apoptosis |

These findings suggest that modifications to the triazine core can enhance selectivity and potency against specific cancer targets .

Additional Pharmacological Effects

Besides anticancer properties, Pentasodium 3,3'-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo)) has been investigated for other biological activities:

- Antioxidant Properties : Certain derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : Some studies indicate potential antimicrobial effects against various pathogens.

Study on Antitumor Efficacy

A notable study explored the effects of a related triazine compound on HCT116 colorectal cancer cells. The compound exhibited an IC50 value of approximately 500 nM and induced apoptosis through the activation of caspase pathways .

Toxicological Assessments

Toxicological evaluations have indicated that while some triazine derivatives exhibit promising therapeutic effects, they also necessitate careful assessment for potential toxic effects on normal cells. For instance, a comparative study showed that certain derivatives had minimal cytotoxicity against healthy cell lines while maintaining efficacy against cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.